![molecular formula C13H10ClF3N4O2S B2692625 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 887875-31-2](/img/structure/B2692625.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazin-3-ylsulfanyl core linked to a substituted phenyl group. The compound’s structure includes a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine moiety, which distinguishes it from more commonly studied triazole-based analogs.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O2S/c1-6-11(23)19-12(21-20-6)24-5-10(22)18-7-2-3-9(14)8(4-7)13(15,16)17/h2-4H,5H2,1H3,(H,18,22)(H,19,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSQTGOSGXPEKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of the core phenyl structure, followed by the introduction of the chloro and trifluoromethyl groups. The final steps involve the addition of the triazinylsulfanylacetamide moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized reactors and purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered functional groups, while substitution reactions can introduce new functionalities to the phenyl ring.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Actividad Biológica
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on recent studies, highlighting its mechanisms of action, cytotoxicity against cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Structural Features
- Chloro and Trifluoromethyl Substituents : These groups are known to enhance biological activity by improving lipophilicity and metabolic stability.
- Triazine Ring : The presence of a triazine moiety contributes to the compound's bioactivity, particularly in targeting specific enzymatic pathways.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these assays:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 4.5 | Induces apoptosis and cell cycle arrest |
MCF-7 | 5.0 | p53-independent apoptosis |
HeLa | 6.0 | Cell cycle arrest at G0/G1 phase |
These results indicate that this compound exhibits significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis and cell cycle modulation.
The compound has been shown to affect various cellular pathways:
- Apoptosis Induction : It triggers apoptotic pathways in both wild-type and mutant p53 cell lines.
- Cell Cycle Arrest : Significant increases in G0/G1 and G2/M phases were observed, indicating a halt in cell division.
- Inhibition of MDM2-p53 Interactions : Although it does not inhibit MDM2-p53 interactions directly, it affects downstream signaling leading to apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The following table highlights its effectiveness:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted on the HCT-116 colon cancer cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometric analysis indicated that treatment led to an increase in the sub-G1 population, suggesting significant apoptosis induction.
Case Study 2: Antimicrobial Properties
In a comparative study against standard antibiotics, this compound exhibited superior activity against multidrug-resistant strains of Staphylococcus aureus. The results indicated potential for use as an alternative treatment option in clinical settings.
Q & A
Q. What are the optimal synthesis conditions for this compound, and how can purity be ensured?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Condensation of the chlorophenyl precursor with a triazinone intermediate under reflux in anhydrous tetrahydrofuran (THF) at 60–70°C for 12 hours.
- Step 2 : Sulfanyl-acetamide coupling via nucleophilic substitution, requiring inert atmosphere (N₂) and a catalyst such as potassium carbonate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity . Quality Control : High-Performance Liquid Chromatography (HPLC) with a C18 column (gradient: 0.1% trifluoroacetic acid in acetonitrile/water) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 400 MHz in DMSO-d₆) are critical for verifying structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
Technique | Application | Parameters |
---|---|---|
HPLC | Purity assessment | C18 column, 1.0 mL/min flow, UV detection at 254 nm |
NMR | Structural confirmation | ¹H (400 MHz), ¹³C (100 MHz), DEPT-135 for CH/CH₃ groups |
HRMS | Molecular formula validation | ESI⁺ mode, resolution >30,000 |
FT-IR | Functional group analysis | ATR mode, 400–4000 cm⁻¹ range |
Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate stereochemical impurities or residual solvents, necessitating repeat purification . |
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across assays?
Contradictions often arise from assay-specific variables (e.g., cell line viability vs. enzymatic inhibition). A systematic approach includes:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic vs. cell-based assays).
- Structural Validation : Single-crystal X-ray diffraction (using SHELXL ) to confirm stereochemistry, as incorrect configurations may lead to false negatives/positives.
- Computational Modeling : Molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinase domains) and identify off-target interactions . Example: A study found discrepancies in antimicrobial activity due to compound aggregation in aqueous media. Dynamic Light Scattering (DLS) confirmed nanoparticle formation, explaining reduced efficacy .
Q. What strategies enhance target selectivity while minimizing off-target effects?
Functionalization Approaches :
- Triazole Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance hydrogen bonding with target enzymes .
- Sulfanyl Linker Optimization : Replace the acetamide sulfur with selenide (-Se-) to improve redox-sensitive targeting in hypoxic cancer cells . Experimental Design :
- Structure-Activity Relationship (SAR) : Synthesize analogs with incremental changes (e.g., methyl → ethyl groups) and test against a panel of related targets (e.g., kinase isoforms).
- Selectivity Profiling : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity differences between primary and secondary targets .
Q. How can crystallographic data improve mechanistic understanding of this compound?
- Co-Crystallization : Grow crystals with target proteins (e.g., cytochrome P450) using hanging-drop vapor diffusion. SHELX programs refine the structure to identify key interactions (e.g., H-bonds between the trifluoromethyl group and Arg112 residue) .
- Electron Density Maps : Highlight regions of poor fit (e.g., disordered triazinone rings), guiding synthetic modifications to improve rigidity and binding .
Data Contradiction Analysis
Q. Why do solubility predictions conflict with experimental observations?
Computational models (e.g., LogP calculations) often underestimate the impact of crystal packing. For example:
- Predicted LogP : 3.2 (indicating moderate lipophilicity).
- Experimental Solubility : <0.1 mg/mL in PBS (pH 7.4) due to strong intermolecular H-bonding in the solid state. Resolution : Use co-solvents (e.g., DMSO/PEG 400) or micronization to enhance bioavailability. Powder X-ray Diffraction (PXRD) can identify polymorphic forms with higher solubility .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.